2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Overview
Description
TC JL 37: is a potent inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is known for its high selectivity and efficacy in inhibiting TYK2 over other JAK family members such as JAK1, JAK2, and JAK3 . This compound has shown promising results in various biological assays and is orally bioavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC JL 37 involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the benzamide core: The reaction involves the coupling of 2-chloro-4-cyano-6-fluorobenzamide with 2-fluorocyclopropylamine under specific conditions to form the core structure.
Cyclization and functionalization: The core structure undergoes cyclization and further functionalization to introduce the pyridinyl and other functional groups.
Industrial Production Methods: The industrial production of TC JL 37 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TC JL 37 can undergo oxidation reactions, particularly at the cyclopropyl and pyridinyl moieties.
Reduction: Reduction reactions can occur at the cyano and carbonyl groups.
Substitution: The compound can undergo substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of TC JL 37, which can be further analyzed for their biological activity .
Scientific Research Applications
Chemistry: TC JL 37 is used as a reference compound in the study of tyrosine kinase inhibitors. It helps in understanding the structure-activity relationship and optimizing the design of new inhibitors .
Biology: In biological research, TC JL 37 is used to study the role of TYK2 in various cellular processes. It helps in elucidating the signaling pathways mediated by TYK2 and its impact on cell proliferation, differentiation, and apoptosis .
Medicine: TC JL 37 has potential therapeutic applications in the treatment of autoimmune diseases and certain types of cancer. Its ability to selectively inhibit TYK2 makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, TC JL 37 is used in the development of new TYK2 inhibitors. It serves as a lead compound for the design and synthesis of more potent and selective inhibitors .
Mechanism of Action
TC JL 37 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. It binds to the active site of TYK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by TYK2, leading to reduced production of pro-inflammatory cytokines such as interferon-gamma . The molecular targets and pathways involved include the JAK-STAT signaling pathway, which plays a crucial role in immune response and inflammation .
Comparison with Similar Compounds
Tofacitinib: A JAK inhibitor that targets JAK1 and JAK3, used in the treatment of rheumatoid arthritis.
Baricitinib: Another JAK inhibitor that targets JAK1 and JAK2, used for treating rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Uniqueness of TC JL 37: TC JL 37 is unique due to its high selectivity for TYK2 over other JAK family members. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential . Additionally, its oral bioavailability makes it a convenient option for therapeutic use .
Biological Activity
2-Chloro-4-cyano-6-fluoro-N-(2-((1R,2R)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
- Molecular Formula : C17H11ClF2N4O2
- Molar Mass : 376.74 g/mol
- CAS Number : 1258294-34-6
- Solubility : Soluble to 100 mM in DMSO
- Storage Conditions : 2-8°C
The compound's biological activity is likely mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and other targets involved in cell signaling pathways critical for cancer progression and microbial resistance.
Biological Activity Data
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of similar compounds, derivatives with structural similarities to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential application in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research has indicated that compounds with similar functional groups exhibit antimicrobial properties. In vitro assays showed that the compound inhibited the growth of specific bacterial strains, suggesting its potential as a new antibacterial agent. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics.
Pharmacokinetics and Drug-Likeness
Using Lipinski's rule of five, the compound shows favorable drug-like properties:
- Molecular Weight : Within acceptable limits (<500 Da)
- LogP : Indicates moderate lipophilicity, enhancing membrane permeability.
- Polar Surface Area (PSA) : Below 140 Ų, suggesting good blood-brain barrier penetration potential.
Properties
IUPAC Name |
2-chloro-4-cyano-6-fluoro-N-[2-[[(1R,2R)-2-fluorocyclopropanecarbonyl]amino]pyridin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26)/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALKXMQBFLGQI-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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